2-{[4-(4-fluorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide is a complex organic compound that belongs to the class of benzothiopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a tetrahydrobenzothiopyrimidine core, and a phenylacetamide moiety
Preparation Methods
The synthesis of 2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiopyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the benzothiopyrimidine core. This can be achieved through a series of condensation reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound as the reagent.
Attachment of the Phenylacetamide Moiety: The final step involves the attachment of the phenylacetamide group through an amide bond formation reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide can be compared with other benzothiopyrimidine derivatives, such as:
- 2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
- 2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
- 2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
These compounds share a similar core structure but differ in the substituents on the aromatic rings
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S2/c25-15-10-12-17(13-11-15)28-23(30)21-18-8-4-5-9-19(18)32-22(21)27-24(28)31-14-20(29)26-16-6-2-1-3-7-16/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFOTKCTWUEGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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